3-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide
Description
This compound features a propanamide backbone with a thiophen-2-yl group at the 3-position and a 4-(trifluoromethoxy)phenyl substituent on the amide nitrogen (Fig. 1). The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the thiophene ring contributes to π-π stacking interactions in biological targets. Its structural motifs align with pharmacologically active analogs, particularly in oncology and neurology .
Properties
Molecular Formula |
C14H12F3NO2S |
|---|---|
Molecular Weight |
315.31 g/mol |
IUPAC Name |
3-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]propanamide |
InChI |
InChI=1S/C14H12F3NO2S/c15-14(16,17)20-11-5-3-10(4-6-11)18-13(19)8-7-12-2-1-9-21-12/h1-6,9H,7-8H2,(H,18,19) |
InChI Key |
KVECZTUQBHBIIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is often synthesized through a series of reactions starting from simple precursors such as 2-bromothiophene.
Coupling Reaction: The thiophene derivative is then coupled with a 4-(trifluoromethoxy)phenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Amidation: The final step involves the formation of the amide bond through a reaction between the coupled product and a suitable amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with new functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
3-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other electronic materials.
Biological Studies: It can be used as a probe or ligand in biological assays to study protein-ligand interactions or enzyme activity.
Mechanism of Action
The mechanism of action of 3-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins.
Comparison with Similar Compounds
Substituent Variations on the Propanamide Core
Several analogs modify the amine or aromatic substituents while retaining the propanamide scaffold. Key examples include:
Key Observations :
- Synthetic Efficiency : Bulky substituents (e.g., isopropyl in 57b) reduce yields compared to methyl groups (57a), highlighting steric challenges in reductive amination .
- Physical State : Methyl/cyclobutyl derivatives (57a, 57c) are solids, whereas branched alkyls (57b) remain liquids, affecting formulation strategies .
- Biological Targets : The trifluoromethoxy group is prevalent in MDH inhibitors () and androgen antagonists (), suggesting versatility in target engagement.
Heterocyclic and Metal-Containing Analogs
Key Observations :
- Heterocycles vs. Thiophene : Thiophene in the target compound offers simpler synthesis than nitroimidazoles () or azepane-oxazolopyrimidines (), but may lack specialized binding motifs.
- Metal Incorporation : Ferrocene derivatives () introduce redox activity, unlike the purely organic target compound.
Physicochemical and Spectral Comparisons
Key Observations :
- Lipophilicity: The target compound’s thiophene likely reduces ClogP compared to alkylamino (57a) or methylthio (3s) analogs, improving solubility.
- Spectral Signatures : Distinct ¹H NMR signals for thiophene (δ ~7.0–7.5) vs. methylthio (δ ~2.5) or trifluoromethoxy (¹⁹F δ -57.7) groups aid structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
